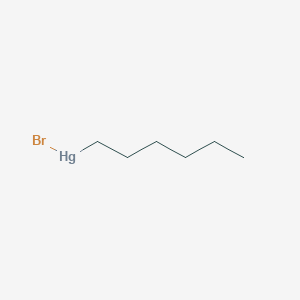

Hexylmercury bromide

Description

Mercury(II) bromide (HgBr₂), also known as mercuric bromide, is an inorganic compound with the linear formula Br–Hg–Br. It appears as white crystalline solids or powder and is highly toxic, classified under hazard statements H300+H310+H330 (fatal if swallowed, in contact with skin, or inhaled) and H410 (toxic to aquatic life with long-lasting effects) . Its molecular weight is 360.40 g/mol, and it has a density of approximately 6.11 g/cm³ .

Key properties include:

Properties

CAS No. |

18431-36-2 |

|---|---|

Molecular Formula |

C6H13BrHg |

Molecular Weight |

365.66 g/mol |

IUPAC Name |

bromo(hexyl)mercury |

InChI |

InChI=1S/C6H13.BrH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

AOODJDXHIRGJTC-UHFFFAOYSA-M |

SMILES |

CCCCCC[Hg]Br |

Canonical SMILES |

CCCCCC[Hg]Br |

Other CAS No. |

18431-36-2 |

Synonyms |

HEXYLMERCURYBROMIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

Mercurous Bromide (Hg₂Br₂)

Mercurous bromide, with the formula Hg₂Br₂, differs structurally and chemically from HgBr₂:

Ethyl Bromide (C₂H₅Br)

A volatile alkyl bromide with distinct applications:

Allyl Bromide (C₃H₅Br)

An organobromide used in organic synthesis:

Antimony(III) Bromide (SbBr₃)

A halogenated metal compound with industrial uses:

Lead(II) Bromide (PbBr₂)

A heavy metal bromide with contrasting solubility:

Rocuronium Bromide (C₃₂H₅₃BrN₂O₄)

A neuromuscular blocking agent:

- Medical Use : Facilitates tracheal intubation with rapid onset (60 seconds) .

- Safety Profile : Hemodynamically stable compared to succinylcholine .

Data Table: Comparative Properties of Selected Bromides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| Mercury(II) bromide | HgBr₂ | 360.40 | 237 (decomposes) | 0.6 g/100 mL (20°C) | Historical synthesis |

| Mercurous bromide | Hg₂Br₂ | 560.99 | 405 | Insoluble | Niche laboratory uses |

| Ethyl bromide | C₂H₅Br | 108.97 | -119 | Insoluble | Anesthesia, solvents |

| Rocuronium bromide | C₃₂H₅₃BrN₂O₄ | 609.70 | N/A | Soluble | Medical intubation |

| Lead(II) bromide | PbBr₂ | 367.01 | 370 | 8.43 g/100 mL (20°C) | Research |

| Antimony(III) bromide | SbBr₃ | 361.47 | 96.6 | Reacts with water | Fire retardants |

Q & A

Basic: What experimental methods are recommended for synthesizing high-purity HgBr₂ and addressing contamination by mercurous bromide (Hg₂Br₂)?

Methodological Answer:

Mercuric bromide synthesis often yields Hg₂Br₂ as a byproduct due to incomplete oxidation. To purify HgBr₂:

- Differential Solubility : HgBr₂ is sparingly soluble in cold water (6 g/L at 20°C) but dissolves more readily in hot water or ethanol. Recrystallization from hot aqueous solutions can isolate HgBr₂, while Hg₂Br₂ remains insoluble .

- Oxidative Treatment : Introduce controlled amounts of bromine (Br₂) to oxidize Hg₂Br₂ to HgBr₂, followed by filtration to remove unreacted solids.

- Validation : Confirm purity via X-ray diffraction (XRD) to distinguish crystalline HgBr₂ (orthorhombic structure) from Hg₂Br₂ (tetragonal structure) .

Basic: What parameters are critical for characterizing HgBr₂ purity and structural integrity?

Methodological Answer:

Key characterization techniques include:

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 237°C | |

| Solubility (20°C) | 6 g/L in H₂O | |

| Spectral Analysis | FT-IR (Hg-Br stretch ~200 cm⁻¹) | Inferred |

| Elemental Composition | ICP-MS or gravimetric analysis for Hg:Br (1:2 ratio) |

Advanced methods like XPS can validate oxidation states (Hg²⁺ and Br⁻), while TGA assesses thermal stability .

Advanced: How can researchers resolve discrepancies in bromide ion quantification during HgBr₂ decomposition studies?

Methodological Answer:

Discrepancies often arise from:

- Interference by Chloride : Use ion chromatography (IC) with a high-selectivity column (e.g., Dionex IonPac AS23) to separate Br⁻ from Cl⁻ .

- Methodology Shifts : Historical data variations (e.g., detection limits improving from 0.10 mg/L to 0.01 mg/L) require recalibration with certified reference materials .

- Capillary Electrophoresis : Optimize buffer systems (e.g., borate-NaOH, pH 9.2) to resolve Br⁻ and Cl⁻ peaks with a self-stacking effect for low-concentration samples .

Advanced: What strategies mitigate mercury interference in environmental bromide analysis post-HgBr₂ exposure?

Methodological Answer:

- Sample Pretreatment : Precipitate Hg²⁺ using sulfide ions (Na₂S) or chelate with EDTA before analyzing Br⁻ via IC .

- Internal Standards : Add isotopically labeled ⁸¹Br to correct for matrix effects in ICP-MS .

- Quality Assurance : Include blanks, replicates, and spiked samples to validate recovery rates and detection limits .

Advanced: How to design experiments correlating HgBr₂ solubility with temperature amid conflicting literature data?

Methodological Answer:

Conflicting solubility data may stem from impurities or inconsistent temperature control. A robust experimental design includes:

- Controlled Conditions : Use thermostatic baths (±0.1°C accuracy) and degassed solvents to avoid oxidation artifacts.

- Gravimetric Validation : Saturate solutions at specific temperatures, filter, and evaporate to measure residual HgBr₂ mass .

- Cross-Validation : Compare results with spectroscopic methods (e.g., UV-Vis absorbance at 240 nm for Br⁻ quantification) .

Advanced: What safety protocols are essential for handling HgBr₂ in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to prevent inhalation of toxic vapors .

- Spill Management : Absorb leaks with vermiculite or sand, then dispose as hazardous waste. Avoid water contact to prevent dissolution and groundwater contamination .

- Emergency Procedures : Immediate eye irrigation (15 min) and medical consultation for exposure. Monitor airborne Hg levels with OSHA-compliant sensors .

Advanced: How can HgBr₂ be utilized in tracer studies for environmental solute transport?

Methodological Answer:

- Bromide Tracer : HgBr₂’s high Br⁻ content makes it a candidate for groundwater studies. However, Hg²⁺ toxicity limits its use. Alternatives like LiBr are preferred .

- Analytical Workflow : Measure Br⁻ via IC or colorimetric methods (e.g., phenol red chlorination) in sediment cores. Normalize data against background Br⁻ levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.